Amolanone hydrochloride

Descripción general

Descripción

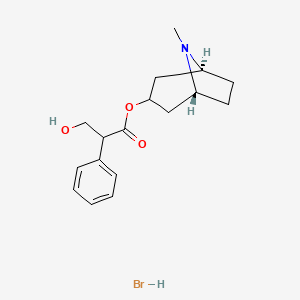

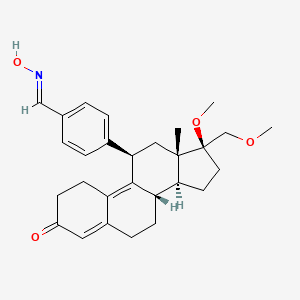

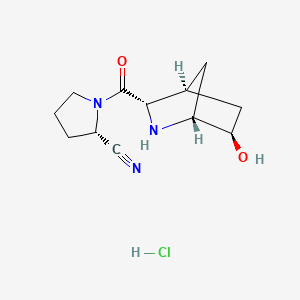

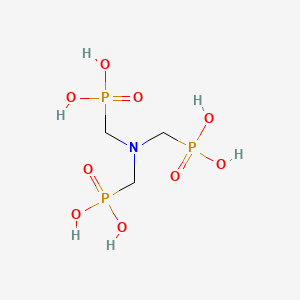

Amolanone hydrochloride is a compound with the molecular formula C20H23NO2.ClH and a molecular weight of 345.863 . It is also known by the systematic name 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride (1:1), (S)- . The stereochemistry of this compound is absolute .

Molecular Structure Analysis

The molecular structure of Amolanone hydrochloride can be represented by the SMILES notation: Cl.CCN(CC)CC[C@]1(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 . This notation provides a way to represent the structure of the compound in a text format.Physical And Chemical Properties Analysis

Amolanone hydrochloride has a molecular weight of 345.863 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Applications in Rheumatology and Dermatology

- Systemic Lupus Erythematosus (SLE) Treatment : Research has shown that antimalarials like hydroxychloroquine (HCQ) are effective in preventing lupus flares and increasing long-term survival in patients with SLE. They offer moderate evidence of protection against irreversible organ damage, thrombosis, and bone mass loss. Hydroxychloroquine is particularly recommended during the entire course of the disease, including during pregnancy (Ruiz-Irastorza et al., 2008).

- Dermatological Applications : Antimalarials have been explored for various noninfective skin diseases. Though initially developed for malaria, these drugs have shown potential benefits in dermatological conditions. There's a need for more validated guidelines and studies to establish precise indications and efficacy for each specific disease (Wolf et al., 2000).

Applications in Oncology

- Cancer Treatment : A study highlighted the use of amrubicin hydrochloride, a derivative compound, in treating small cell carcinoma of the prostate. This study suggested a potential therapeutic application, though more research is needed to understand the full implications (Katou et al., 2008).

Applications in Environmental Health

- Pesticide Exposure and Cancer Risks : In the Agricultural Health Study, the incidence of cancer among pesticide applicators exposed to metolachlor, a related compound, was evaluated. The study found no clear risk for any cancer subtype for exposure to metolachlor, although some associations were noted with prostate and lung cancer (Rusiecki et al., 2006).

Applications in Pharmacology and Drug Delivery

- Enhanced Oral Bioavailability : A study on the sulfobutylether-β-cyclodextrin inclusion complex of Amiodarone Hydrochloride aimed to improve solubility and bioavailability. This research is significant in enhancing the effectiveness of oral medications (Wang et al., 2017).

Applications in Veterinary Medicine

- Osteoarthritis in Dogs : Clinical trials on treatments for osteoarthritis in dogs included evaluations ofdrugs such as glucosamine hydrochloride, revealing its potential benefits in veterinary medicine (Aragon et al., 2007).

Propiedades

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVLLBWSZPXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975515 | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amolanone hydrochloride | |

CAS RN |

6009-67-2 | |

| Record name | Amolanone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOLANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

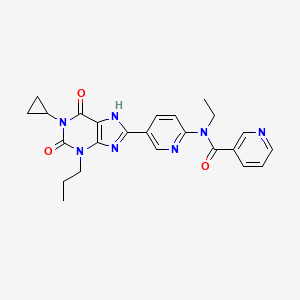

![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)